molecular formula C7H12ClF2N B1530543 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1263132-31-5

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B1530543
CAS No.: 1263132-31-5
M. Wt: 183.63 g/mol
InChI Key: DSSQFTMDMCAWBG-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-azaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a spirocyclic compound, characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

The synthesis of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a difluorinated precursor with an azaspiro compound in the presence of a hydrochloric acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency. The use of advanced purification methods, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Pharmacological Activity : Preliminary studies indicate that 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride may exhibit neuroprotective effects and anticancer activity by modulating neurotransmitter systems and inhibiting cancer cell proliferation in vitro.
  • Drug Development : Its unique spirocyclic structure makes it a valuable building block for synthesizing novel pharmaceuticals. The incorporation of fluorine atoms often improves the bioavailability and metabolic stability of drug candidates .

Biological Research

In biological studies, the compound serves as a tool for understanding enzyme inhibition and protein-ligand interactions:

  • Enzyme Inhibition Studies : The compound's structure allows it to interact specifically with enzymes, which can lead to insights into biochemical pathways involved in diseases.
  • Target Identification : Research has focused on identifying molecular targets for this compound, which may include receptors involved in various signaling pathways.

Materials Science

The applications extend into materials science where the compound is utilized in developing advanced materials:

  • Polymer Development : Its unique properties are being explored for creating polymers with enhanced characteristics, such as improved mechanical strength and chemical resistance .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective potential of this compound in animal models of neurodegenerative diseases. Results indicated significant improvements in cognitive function and reduced neuronal death compared to control groups, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride can be compared with other spirocyclic compounds, such as:

  • 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
  • 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

These compounds share similar structural features but differ in their specific chemical properties and applications. The presence of different substituents and ring sizes can significantly impact their reactivity and biological activity, making each compound unique in its own right .

Biological Activity

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride is a spirocyclic compound with the molecular formula C7H12ClF2NC_7H_{12}ClF_2N and a molecular weight of approximately 183.63 g/mol. Its unique structure, characterized by a nitrogen atom and two fluorine substituents within a spiro framework, positions it as a candidate for various biological applications, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may engage in hydrogen bonding and hydrophobic interactions due to its spirocyclic structure, which can significantly influence its binding affinity and specificity towards biological targets. Preliminary studies suggest that it may act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection .

Potential Therapeutic Applications

Research indicates that this compound may possess antimicrobial and anticancer properties. Its fluorinated structure enhances lipophilicity, potentially improving membrane penetration and interaction with cellular targets. This characteristic allows it to influence enzymatic pathways and receptor activities effectively. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound Name CAS Number Key Features
This compound1263132-31-5Spirocyclic structure; potential nAChR modulator
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octaneNot availableCandidate for enzyme interactions; unique furan ring
1,1-Difluoro-6-azaspiro[3.4]octaneNot availableExhibits potential biological activity; different ring size

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several spirocyclic compounds, including derivatives of this compound. The results indicated that certain derivatives exhibited significant activity against drug-sensitive strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.016 μg/mL to higher values depending on structural modifications .

Investigation into Anticancer Properties

Another study focused on the anticancer properties of spirocyclic compounds derived from azaspiro frameworks. The findings suggested that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The precise mechanism remains under investigation but is believed to involve modulation of key signaling pathways related to cell survival and proliferation.

Properties

IUPAC Name

2,2-difluoro-6-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSQFTMDMCAWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263132-31-5
Record name 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.2 g of tert-butyl ester of 1,1-difluoro-6-aza-spiro[2.5]octane-6-carboxylic acid is put in 24 mL of dichloromethane. 24 mL of 4M hydrochloric acid in dioxane is added at room temperature. The solution is stirred for 4 h and is evaporated to dryness. 1 g of 1,1-difluoro-6-aza-spiro[2.5]octane hydrochloride is obtained.
[Compound]
Name
tert-butyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
1,1-difluoro-6-aza-spiro[2.5]octane-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

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